molecular formula C26H21NO5 B2469513 5-[(3-methoxyphenyl)methyl]-7-(4-methylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one CAS No. 904433-91-6

5-[(3-methoxyphenyl)methyl]-7-(4-methylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one

Cat. No.: B2469513
CAS No.: 904433-91-6
M. Wt: 427.456
InChI Key: KBMOVQOUSUCUHW-UHFFFAOYSA-N
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Description

The compound 5-[(3-methoxyphenyl)methyl]-7-(4-methylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one (hereafter referred to as the target compound) features a tricyclic core comprising a quinolin-8-one scaffold fused with a [1,3]dioxolo ring at positions 4,5-g. Key structural attributes include:

  • A 3-methoxyphenylmethyl group at position 3.
  • A 4-methylbenzoyl substituent at position 5.

Properties

IUPAC Name

5-[(3-methoxyphenyl)methyl]-7-(4-methylbenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21NO5/c1-16-6-8-18(9-7-16)25(28)21-14-27(13-17-4-3-5-19(10-17)30-2)22-12-24-23(31-15-32-24)11-20(22)26(21)29/h3-12,14H,13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBMOVQOUSUCUHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-[(3-methoxyphenyl)methyl]-7-(4-methylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is a synthetic derivative belonging to the quinoline family. This class of compounds has garnered attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on available research findings.

Chemical Structure

The structural formula of the compound is as follows:

C25H23NO4\text{C}_{25}\text{H}_{23}\text{N}\text{O}_{4}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is believed to modulate enzyme activities involved in cell proliferation and apoptosis, thereby exhibiting potential anticancer properties. The interactions may include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes that are crucial for cancer cell growth.
  • Receptor Modulation : It can bind to specific receptors, altering signaling pathways that lead to cell death or growth inhibition.

Anticancer Activity

Several studies have investigated the anticancer potential of quinoline derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

  • Cell Lines Tested : Commonly used cancer cell lines include MV-4-11 (acute myeloid leukemia) and MCF-7 (breast cancer).
  • IC50 Values : The compound's effectiveness can be quantified by its IC50 values (the concentration required to inhibit cell growth by 50%). For example:
    • MV-4-11 Cells : IC50 values reported in related studies range from 0.12 μM to 0.24 μM for similar compounds .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. Research indicates that quinoline derivatives can interact with bacterial DNA gyrase, leading to inhibition of bacterial growth:

  • Pathogens Tested : Common pathogens include Staphylococcus aureus and Escherichia coli.
  • Activity Levels : Most derivatives show moderate to good antimicrobial activity depending on their structural modifications.

Study 1: Anticancer Evaluation

A study focused on the synthesis and evaluation of quinoline derivatives found that compounds with specific substitutions exhibited significant antileukemia activity. The presence of a methoxy group at the phenyl ring was crucial for enhancing activity against MV-4-11 cells .

CompoundStructureIC50 (μM)
5aStructure0.12
5bStructure0.24

Study 2: Antimicrobial Screening

In another study assessing the antimicrobial properties of related compounds, it was noted that modifications at the benzoyl position influenced antibacterial efficacy significantly:

CompoundPathogen TestedZone of Inhibition (mm)
6aS. aureus15
6bE. coli18

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Quinolinone Core

The following table summarizes key structural differences between the target compound and analogues:

Compound Name / Identifier Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key References
Target Compound 5: 3-methoxyphenylmethyl; 7: 4-methylbenzoyl Not explicitly provided ~465.5 (estimated)
7-(4-Methoxybenzoyl)-5-[(4-methylphenyl)methyl] 5: 4-methylphenylmethyl; 7: 4-methoxybenzoyl Not explicitly provided ~465.5 (estimated)
7-(1H-Benzotriazol-1-ylcarbonyl)-5-ethyl 5: Ethyl; 7: Benzotriazolylcarbonyl C₁₉H₁₄N₄O₄ 362.345
7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl] 7: Chloro-trifluoromethylpyridinyl C₁₆H₈ClF₃N₂O₃ 368.7
5-Ethyl[1,3]dioxolo[4,5-g]quinolin-8(5H)-one 5: Ethyl; 7: Unsubstituted C₁₂H₁₁NO₃ 217.22
Key Observations:
  • Substituent Position and Electronic Effects :

    • The 4-methylbenzoyl group in the target compound (electron-donating methyl) contrasts with the 4-methoxybenzoyl group in its analogue , which introduces stronger electron-donating effects via the methoxy group. This difference may influence binding affinity in biological systems.
    • The benzotriazolylcarbonyl group in ’s compound introduces a bulky, electron-deficient moiety, likely altering solubility and reactivity compared to the target’s aromatic substituents.
  • Impact of Alkyl vs.
Key Observations:
  • The target compound’s synthesis likely involves palladium-catalyzed cross-coupling (similar to ), whereas solvent-free, one-pot methods are prevalent for simpler analogues .
  • Ultrasound-assisted synthesis improves reaction efficiency and reduces time compared to traditional heating .

Physicochemical and Electronic Properties

employed density functional theory (DFT) on a phenyl-substituted dihydroquinolinone, revealing:

  • HOMO-LUMO Gap : 4.32 eV (indicative of moderate reactivity).

Q & A

Q. How can theoretical frameworks guide the design of derivatives with improved pharmacokinetics?

  • Methodological Answer :
  • Apply molecular docking to predict interactions with target proteins (e.g., NMDA receptors) using software like AutoDock Vina .
  • Calculate ADMET properties (e.g., logP, BBB permeability) via QSAR models to prioritize synthetic targets .

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